molecular formula C10H9NOS B2595766 (3-(Thiazol-4-yl)phenyl)methanol CAS No. 1375097-86-1

(3-(Thiazol-4-yl)phenyl)methanol

Cat. No.: B2595766
CAS No.: 1375097-86-1
M. Wt: 191.25
InChI Key: JDJNBSZLICXTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Thiazol-4-yl)phenyl)methanol is an organic compound with the molecular formula C10H9NOS It features a thiazole ring attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiazol-4-yl)phenyl)methanol typically involves the reaction of [4-(hydroxymethyl)phenyl]boronic acid with 4-bromo-1,3-thiazole in the presence of tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane and water. The reaction mixture is heated at 100°C overnight, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-4-yl)phenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole-phenylmethane.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: (3-(Thiazol-4-yl)phenyl)aldehyde or (3-(Thiazol-4-yl)phenyl)carboxylic acid.

    Reduction: (3-(Thiazol-4-yl)phenyl)methane.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

(3-(Thiazol-4-yl)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Thiazol-4-yl)phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiazole ring and phenyl group may interact with various enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenyl-1,3-thiazol-4-yl)methanol: Similar structure with a phenyl group attached to the thiazole ring at a different position.

    (3-(2-Methyl-1,3-thiazol-4-yl)phenyl)methanol: Similar structure with a methyl group on the thiazole ring.

Uniqueness

(3-(Thiazol-4-yl)phenyl)methanol is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(1,3-thiazol-4-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-4,6-7,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJNBSZLICXTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375097-86-1
Record name [3-(1,3-thiazol-4-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of ethyl 3-(thiazol-4-yl)benzoate (501 mg; 2.14 mmol) in anh. toluene (7 ml) was treated with a solution of 1 M DIBAH in toluene (6.44 ml; 6.44 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 30 min. The mixture was then treated successively with water (35 ml), 1 M aq. NaOH (11 ml), and aq. sat. NaHCO3 (30 ml). The separated aq. layer was further extracted with AcOEt (2×50 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=20/1) afforded (3-(thiazol-4-yl)phenyl)methanol as a pale yellow oil. LC-MS (conditions A): tR=0.50 min.; [M+H]+: 192.04 g/mol.
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.44 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.